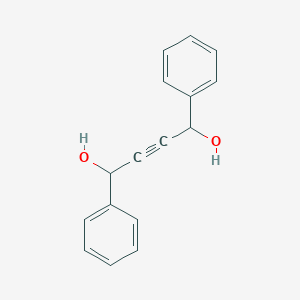
1,4-Diphenylbut-2-yne-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenylbut-2-yne-1,4-diol is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
- Drug Delivery Systems : Research indicates that DPB can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. This property enhances the bioavailability of drugs and allows for controlled release mechanisms .
- Tissue Engineering : The compound's biocompatibility makes it a candidate for scaffolding materials in tissue engineering applications. Its structural properties can support cell attachment and proliferation, essential for tissue regeneration .
- Medical Device Coatings : DPB is being explored as a coating material for medical devices, offering potential antimicrobial properties that could reduce infection rates associated with implantable devices .
Industrial Applications
- Plasticizers : DPB serves as an effective plasticizer in polymer formulations, improving flexibility and resilience in plastics used across various industries .
- Coatings and Paints : The compound acts as a crosslinking agent in coatings and paints, enhancing properties such as hardness and weather resistance. This application is crucial for outdoor materials exposed to harsh environmental conditions .
- Corrosion Inhibitors : In metalworking fluids, DPB is used as a corrosion inhibitor, protecting metal surfaces from oxidation and wear during machining processes .
Case Study: Synthesis of Photochromic Materials
A notable application of 1,4-Diphenylbut-2-yne-1,4-diol is its role in synthesizing photochromic materials. A study demonstrated that when reacted with naphthols under acidic conditions, DPB facilitated the formation of vinylnaphthofurans—compounds that change color upon exposure to light . This reaction showcases the versatility of DPB in creating functional materials for optical applications.
Table 1: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biomedical | Drug delivery systems | Enhanced bioavailability |
| Tissue engineering | Supports cell attachment | |
| Medical device coatings | Potential antimicrobial properties | |
| Industrial | Plasticizers | Improved flexibility in plastics |
| Coatings and paints | Enhanced durability | |
| Corrosion inhibitors | Protects metal surfaces | |
| Research | Synthesis of photochromic materials | Color-changing properties |
Propiedades
Número CAS |
4482-17-1 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C16H14O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H |
Clave InChI |
JYKDEDMACOKPEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)O)O |
Key on ui other cas no. |
4482-17-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















